molecular formula C9H12F3N3 B1427933 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine CAS No. 1248474-59-0

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Cat. No.: B1427933
CAS No.: 1248474-59-0
M. Wt: 219.21 g/mol
InChI Key: ITNXUYZIQBGQFA-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound possesses a distinctive molecular architecture characterized by the fusion of two established heterocyclic frameworks through a nitrogen-carbon bond. The compound's molecular formula C₉H₁₂F₃N₃ reflects its composition of nine carbon atoms, twelve hydrogen atoms, three fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 219.21 grams per mole. The structural complexity arises from the presence of a six-membered saturated piperidine ring substituted at the 4-position with a 1H-pyrazol-1-yl group that bears a trifluoromethyl substituent at the 3-position of the pyrazole ring.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base structure is identified as piperidine with the substitution pattern clearly defined. Alternative nomenclature systems may refer to this compound as 4-[5-(trifluoromethyl)pyrazol-1-yl]piperidine, reflecting the tautomeric nature of pyrazole systems where positions 3 and 5 can be equivalent depending on the tautomeric form. The Simplified Molecular Input Line Entry System representation, recorded as FC(F)(F)C1=CC=NN1C2CCNCC2, provides a linear notation that captures the complete connectivity pattern of the molecule.

Computational chemistry data reveals important molecular descriptors that influence the compound's physicochemical properties. The topological polar surface area measures 29.85 square angstroms, indicating moderate polarity, while the calculated logarithm of the partition coefficient (LogP) value of 1.8264 suggests favorable lipophilicity characteristics. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with one rotatable bond contributing to its conformational flexibility. These parameters collectively influence the compound's potential for membrane permeability and biological activity.

Property Value Significance
Molecular Formula C₉H₁₂F₃N₃ Defines elemental composition
Molecular Weight 219.21 g/mol Influences pharmacokinetic properties
Topological Polar Surface Area 29.85 Ų Affects membrane permeability
LogP 1.8264 Indicates lipophilicity balance
Hydrogen Bond Acceptors 3 Influences protein binding
Hydrogen Bond Donors 1 Affects solubility characteristics
Rotatable Bonds 1 Determines conformational flexibility

Historical Development in Heterocyclic Chemistry

The historical foundation for this compound traces back to the independent discoveries of its constituent heterocyclic components during the nineteenth century. The pyrazole moiety has its origins in the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 to describe this class of five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. The synthetic methodology for pyrazole preparation was subsequently advanced by German chemist Hans von Pechmann in 1898, who developed a classical synthesis route involving the reaction of acetylene with diazomethane. This foundational work established pyrazole as a fundamental heterocyclic scaffold that would later become integral to numerous pharmaceutical and agrochemical applications.

The piperidine component of the target compound has an equally distinguished historical pedigree, with its discovery predating that of pyrazole by several decades. Scottish chemist Thomas Anderson first reported piperidine in 1850, and French chemist Auguste Cahours independently identified and named the compound in 1852. Both researchers obtained piperidine through the reaction of piperine, the alkaloid responsible for black pepper's pungency, with nitric acid. The name "piperidine" derives from the genus name Piper, reflecting its botanical origins and establishing a nomenclature tradition that persists in modern chemical literature.

The integration of trifluoromethyl groups into heterocyclic systems represents a more recent development in medicinal chemistry, gaining prominence in the latter half of the twentieth century as researchers recognized the unique properties imparted by fluorine substitution. The trifluoromethyl group has become widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physicochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities. The synthesis of nitrogen-trifluoromethyl motifs has received considerable attention as researchers have predicted that constructing nitrogen-trifluoromethyl groups will be of great significance in pharmaceutical and agrochemical industries.

Recent advances in synthetic methodology have enabled the efficient preparation of complex heterocyclic systems incorporating multiple pharmacophoric elements. The development of flow chemistry techniques has particularly revolutionized the synthesis of trifluoromethyl-containing compounds, offering environmentally friendly approaches to heteroatom-trifluoromethyl bond formation. These technological advances have facilitated the accessibility of compounds like this compound, enabling their systematic study and application in drug discovery programs.

Significance of Trifluoromethyl and Piperidine Motifs in Medicinal Chemistry

The strategic incorporation of trifluoromethyl groups into pharmaceutical molecules has emerged as a cornerstone strategy in modern medicinal chemistry, with approximately twenty percent of approved drugs containing fluorine atoms. The trifluoromethyl group serves as a powerful tool for modulating molecular properties, particularly through its influence on lipophilicity, metabolic stability, and protein binding characteristics. Research has demonstrated that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and increased metabolic stability compared to their nitrogen-methyl counterparts, illustrating the potential of the nitrogen-trifluoromethyl motif for enhancing pharmaceutical properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of attached heterocycles, potentially enhancing their biological activity through improved target protein interactions.

Comparative studies have revealed that nitrogen-trifluoromethyl azoles demonstrate superior Caco-2 permeability compared to traditional alkyl-substituted analogues, suggesting enhanced oral bioavailability potential. This property is particularly valuable in drug development, where achieving adequate absorption and distribution remains a significant challenge. The unique properties of trifluoromethyl groups extend beyond simple lipophilicity enhancement, as they can serve as bioisosteres of nitrogen-isopropyl and nitrogen-tert-butyl groups while offering distinct pharmacological profiles. The stability of nitrogen-trifluoromethyl azoles in aqueous media has been confirmed through extensive testing, demonstrating their suitability for pharmaceutical applications where chemical stability is paramount.

The nitrogen-benzyl piperidine structural motif, which shares structural similarities with the pyrazole-substituted variant, has been extensively employed in drug discovery due to its structural flexibility and three-dimensional nature. Medicinal chemists frequently utilize such piperidine motifs as versatile tools to fine-tune both efficacy and physicochemical properties in drug development programs. The motif provides crucial cation-π interactions with target proteins and serves as a platform for optimizing stereochemical aspects of potency and selectivity. This versatility is exemplified by the presence of piperidine motifs in numerous approved drugs and clinical candidates across diverse therapeutic areas.

Structural Motif Key Properties Therapeutic Applications
Trifluoromethyl Group Enhanced lipophilicity, metabolic stability Broad pharmaceutical applications
Pyrazole Ring Hydrogen bonding capability, aromatic interactions Anti-inflammatory, analgesic compounds
Piperidine Scaffold Conformational flexibility, three-dimensional structure Neurological, cardiovascular therapeutics
Combined Architecture Optimized pharmacokinetic properties Novel drug discovery platforms

The pharmacological spectrum of pyrazole derivatives encompasses significant biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitor properties. The five-membered aromatic ring structure consisting of two adjacent nitrogen atoms provides unique reactivity patterns that enable diverse chemical modifications and biological interactions. The amphoteric properties of unsubstituted pyrazoles, arising from the presence of both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen, contribute to their versatility in biological systems. These combined features must be carefully considered in the context of drug design, as substitutions on the ring can modulate acid-base properties and influence biological activity profiles.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNXUYZIQBGQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine is a compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug discovery and agrochemicals. The trifluoromethyl group is known to enhance the lipophilicity and overall biological activity of compounds, making them more effective in interacting with biological targets.

  • Chemical Name : this compound
  • CAS Number : 1248474-59-0
  • Molecular Formula : C₉H₁₂F₃N₃
  • Molecular Weight : 219.2069 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives based on the 1H-pyrazole structure have shown inhibitory effects on several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
    These compounds demonstrated varying degrees of antiproliferative activity, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types .

Antimicrobial Properties

The incorporation of the trifluoromethyl group has been linked to increased antimicrobial activity. Studies have shown that similar pyrazole derivatives exhibit potent growth inhibition against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.78–3.125 μg/ml, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The presence of both piperidine and pyrazole rings in the structure of this compound suggests a complex interaction with biological systems. SAR studies have revealed that:

  • The trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake.
  • Modifications to the piperidine ring can influence binding affinity and selectivity towards biological targets.
    This knowledge is critical for optimizing the compound's pharmacological profile for therapeutic applications .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating derivatives of this compound:

StudyFindings
Explored anticancer activity against various cell lines; significant inhibition observed in MDA-MB-231 and HepG2 cells.
Investigated antimicrobial properties; identified potent Gram-positive bacterial growth inhibitors with low toxicity profiles.
Analyzed structure modifications; demonstrated that certain substitutions significantly improved metabolic stability and solubility while maintaining activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine typically involves cyclocondensation reactions and can be optimized through various methods, including microwave-assisted techniques. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Pharmaceutical Applications

This compound has shown potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including fungi and bacteria. The presence of the trifluoromethyl group enhances these properties, making them suitable candidates for developing new antimicrobial agents .
  • CNS Disorders : The compound's structural similarity to known psychoactive substances suggests potential applications in treating central nervous system disorders, including anxiety and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits .
  • Anticancer Properties : Studies have highlighted the potential of pyrazole derivatives in cancer therapy, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl substitution is believed to enhance the bioactivity of these compounds against various cancer types .

Agrochemical Applications

The agrochemical industry has shown interest in this compound due to its:

  • Pesticidal Activity : Similar pyrazole compounds have been investigated for their effectiveness as pesticides. Their ability to disrupt biological pathways in pests makes them promising candidates for developing environmentally friendly agricultural chemicals .
  • Herbicidal Properties : The compound's structural characteristics suggest potential herbicidal activity, which could lead to the development of new herbicides that are effective against resistant weed species .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, for their antimicrobial activity. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antifungal activity against common pathogens like Candida albicans and Aspergillus niger. This study underscores the potential of this compound in developing new antifungal agents .

Case Study 2: CNS Activity

In a pharmacological evaluation, a derivative of this compound was tested for its effects on anxiety-like behaviors in animal models. The results showed significant anxiolytic effects compared to control groups, suggesting that this compound could be further explored for treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine and analogous piperidine-pyrazole derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Notable Properties/Applications
This compound 1248474-59-0 C₉H₁₂F₃N₃ 219.21 -CF₃ at pyrazole 3-position; free base Intermediate for anti-inflammatory agents (e.g., celecoxib derivatives)
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride 2702587-75-3 C₉H₁₆ClN₃ 201.70 -CH₃ at pyrazole 4-position; hydrochloride salt Improved solubility; potential CNS-targeting applications
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride 1803600-71-6 C₉H₁₃ClF₃N₃ 255.67 -CF₃ at pyrazole 4-position; hydrochloride salt Altered electronic effects due to substituent position; explored in kinase inhibitors
1-(3-Nitro-2-pyridinyl)-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidine N/A C₂₁H₁₉F₃N₆O₂ 444.42 Extended aromatic system (nitropyridinyl and phenyl-CF₃ groups) Potential use in high-affinity enzyme inhibition (e.g., kinase or protease targets)
N-tert-Butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide N/A C₁₁H₁₆F₃N₃O 279.27 Acetamide linker instead of piperidine; -CF₃ at pyrazole 3-position Enhanced metabolic stability; agrochemical applications

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-CF₃ group in the target compound (vs. 4-CF₃ in CAS 1803600-71-6) induces distinct electronic environments. The 3-position may enhance steric hindrance in binding pockets, while the 4-position could alter dipole interactions .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS 1803600-71-6 and 2702587-75-3) exhibit improved aqueous solubility versus free bases, critical for bioavailability in drug development .

Biological Activity: The target compound’s derivatives (e.g., sulfonylthiourea and 4-thiazolidinone analogs) show anti-inflammatory and antioxidant activities, attributed to the pyrazole-piperidine core . Nitro-pyridinyl derivatives (CAS 1803600-71-6) may target enzymes like kinases due to extended aromatic systems and nitro groups enhancing electrophilic reactivity .

Synthetic Versatility :

  • The parent compound’s free amine group enables facile functionalization (e.g., sulfonylation, alkylation), whereas acetamide-linked analogs (e.g., N-tert-butyl derivative) prioritize stability over reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine, and how can reaction conditions be optimized?

  • Methodology : A widely used approach involves coupling piperidine derivatives with trifluoromethyl-substituted pyrazoles. For example, sulfonamide intermediates can be synthesized via Pyry-BF4-mediated sulfonyl chloride formation, followed by nucleophilic substitution with piperidine (e.g., using MgCl₂ as a catalyst and Et₃N as a base). Purification via silica gel chromatography (hexane/EtOAc gradients) yields the target compound . Reaction optimization includes temperature control (typically 25–60°C) and stoichiometric adjustments to minimize byproducts.

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

  • Methodology :

  • ¹H/¹³C NMR : Look for signals corresponding to the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and the pyrazole proton (δ ~7.5–8.5 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at δ ~-60 to -65 ppm .
  • IR : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and piperidine N-H (if present, ~3300 cm⁻¹) are diagnostic .
  • HRMS : Molecular ion peaks (e.g., [M+Na]⁺) should match theoretical values (e.g., C₁₀H₁₂F₃N₃: calc. 231.0987) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent degradation via hydrolysis or photolysis. Stability tests using HPLC (≥98% purity over 6 months under these conditions) confirm suitability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyrazole ring) influence bioactivity in antimicrobial assays?

  • Methodology :

  • Structural Insights : X-ray crystallography reveals that dihedral angles between the pyrazole and piperidine rings (e.g., 18.7–60.9°) affect molecular planarity and binding to microbial targets .
  • Activity Correlation : Fluorine/chlorine substitution on aryl groups enhances lipophilicity and membrane penetration, as shown in MIC assays against S. aureus (e.g., 4-fluoro derivatives exhibit 2x higher activity than unsubstituted analogs) .

Q. How can conflicting data in synthetic yields or bioactivity be resolved?

  • Methodology :

  • Yield Discrepancies : Compare reaction scales (e.g., mg vs. gram-scale) and purity of starting materials. For example, impurities in trifluoromethyl pyrazole precursors (e.g., 97% vs. >99%) can reduce yields by 15–20% .
  • Bioactivity Variability : Validate assays using standardized protocols (e.g., CLSI guidelines) and control compounds. For instance, conflicting MIC values may arise from differences in bacterial strain viability or solvent effects (DMSO vs. aqueous buffers) .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5–3.0), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions. Molecular docking (AutoDock Vina) identifies potential binding sites in CYP3A4 .
  • Solubility Enhancement : Co-crystallization with β-cyclodextrin improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

Q. How can regioselectivity challenges during pyrazole-piperidine coupling be addressed?

  • Methodology :

  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to favor the 1,3-disubstituted pyrazole isomer (90% selectivity vs. 60% with CuI) .
  • Protecting Groups : Temporary Boc protection of piperidine nitrogen prevents undesired N-alkylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Reactant of Route 2
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4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.